molecular formula C7H15N3S B12121728 [(E)-4-methylpentan-2-ylideneamino]thiourea CAS No. 79317-52-5

[(E)-4-methylpentan-2-ylideneamino]thiourea

Cat. No.: B12121728
CAS No.: 79317-52-5
M. Wt: 173.28 g/mol
InChI Key: GYKIDLIHFHUBMI-RMKNXTFCSA-N
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Description

[(E)-4-methylpentan-2-ylideneamino]thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. The compound’s structure includes a thiourea moiety, which is characterized by the presence of sulfur and nitrogen atoms, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-4-methylpentan-2-ylideneamino]thiourea typically involves the reaction of an appropriate amine with an isothiocyanate. One common method is the condensation of 4-methylpentan-2-amine with an isothiocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of thiourea derivatives, including this compound, often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[(E)-4-methylpentan-2-ylideneamino]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar solvents like acetonitrile or dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Substituted thiourea derivatives

Mechanism of Action

The mechanism of action of [(E)-4-methylpentan-2-ylideneamino]thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . The sulfur and nitrogen atoms in the thiourea moiety play a crucial role in these interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

[(E)-4-methylpentan-2-ylideneamino]thiourea can be compared with other thiourea derivatives such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to other thiourea derivatives.

Properties

CAS No.

79317-52-5

Molecular Formula

C7H15N3S

Molecular Weight

173.28 g/mol

IUPAC Name

[(E)-4-methylpentan-2-ylideneamino]thiourea

InChI

InChI=1S/C7H15N3S/c1-5(2)4-6(3)9-10-7(8)11/h5H,4H2,1-3H3,(H3,8,10,11)/b9-6+

InChI Key

GYKIDLIHFHUBMI-RMKNXTFCSA-N

Isomeric SMILES

CC(C)C/C(=N/NC(=S)N)/C

Canonical SMILES

CC(C)CC(=NNC(=S)N)C

Origin of Product

United States

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